molecular formula C18H25N5O4 B2664846 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid CAS No. 878736-37-9

2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid

Cat. No.: B2664846
CAS No.: 878736-37-9
M. Wt: 375.429
InChI Key: DNFFJVCGEQEHKV-UHFFFAOYSA-N
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Description

2-(9-Cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid is a purino-pyrimidine derivative characterized by a fused bicyclic core structure. Key features include:

  • Substituents: A cyclohexyl group at position 9, methyl groups at positions 1 and 7, and oxo groups at positions 2 and 4.

Properties

IUPAC Name

2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4/c1-11-8-21(12-6-4-3-5-7-12)17-19-15-14(22(17)9-11)16(26)23(10-13(24)25)18(27)20(15)2/h11-12H,3-10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFFJVCGEQEHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid typically involves multi-step organic reactions One common approach is to start with the purine derivative, which is then functionalized to introduce the cyclohexyl and dimethyl groups

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 9

The cyclohexyl group distinguishes this compound from analogs with aryl or heteroaryl substituents at position 7. For example:

  • Benzyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate (PubChem CID: analogous structure) replaces the cyclohexyl group with a 3,4-dimethylphenyl ring.
  • 9-Substituted hexahydro-pyridodipyrimidines (e.g., compounds 3a–e in ) feature fused pyridine rings and thioxo groups, which alter electronic properties and solubility .

Table 1: Substituent Effects on Physicochemical Properties

Compound Position 9 Substituent Key Functional Groups Predicted Solubility (LogP)*
Target compound Cyclohexyl Acetic acid, oxo Moderate (LogP ~2.5–3.0)
Benzyl ester analog 3,4-Dimethylphenyl Benzyl ester, oxo Low (LogP ~4.0–4.5)
9-Aryl pyridodipyrimidines Aromatic aldehydes Thioxo, pyridine Variable (LogP ~1.5–3.5)

*LogP values are estimated based on substituent contributions.

Functional Group Modifications
  • Acetic Acid vs. Ester Derivatives : The target compound’s carboxylic acid group improves aqueous solubility compared to its benzyl ester analog, which is more lipophilic and likely optimized for membrane permeability .
  • Oxo vs. Thioxo Groups : Unlike thioxo-containing analogs (e.g., 2-thioxo-1H-pyrimidine-4-ones in ), the oxo groups in the target compound reduce sulfur-mediated metabolic liabilities but may decrease metal-binding capacity .

Biological Activity

The compound 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid is a purine derivative with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H25N5O4\text{C}_{18}\text{H}_{25}\text{N}_{5}\text{O}_{4}

This structure includes a purine core with modifications that may influence its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, potentially by scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : In vitro studies suggest that it can inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory profile. This suggests potential applications in treating inflammatory diseases.
  • Cytotoxic Effects on Cancer Cells : Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Antioxidant Properties :
    • A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays.
    • Results indicated a significant reduction in free radical levels compared to control groups, suggesting strong antioxidant activity.
  • Anti-inflammatory Research :
    • In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound led to reduced levels of TNF-alpha and IL-6.
    • Histopathological analysis revealed decreased tissue damage in treated groups compared to untreated controls.
  • Cytotoxicity Assessment :
    • A cytotoxicity assay performed on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated dose-dependent growth inhibition.
    • Flow cytometry analysis indicated that the compound induces apoptosis via the intrinsic pathway.

Data Summary

Study FocusMethodologyKey Findings
Antioxidant ActivityDPPH/ABTS AssaysSignificant reduction in free radicals
Anti-inflammatoryLPS ModelReduced TNF-alpha and IL-6 levels
CytotoxicityCell Viability AssaysDose-dependent inhibition of cancer cell growth

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